

# A Technical Guide to the Solubility of 4-Nitrobenzoic Acid-d2

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## Compound of Interest

Compound Name: 4-Nitrobenzoic acid-d2

Cat. No.: B15559457

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This technical guide provides an in-depth overview of the solubility characteristics of **4-Nitrobenzoic acid-d2**, a deuterated analog of 4-Nitrobenzoic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize labeled compounds in their studies. The guide covers quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.

## Core Physical and Chemical Properties

**4-Nitrobenzoic acid-d2** is the deuterium-labeled form of 4-Nitrobenzoic acid.<sup>[1]</sup> It is a nitroaromatic compound often used in the synthesis of other active molecules and as an inhibitor for the recognition of *Mycobacterium tuberculosis*.<sup>[1][2]</sup>

Property	Value
Chemical Name	Benzoic-2,6-d2 acid, 4-nitro-
Molecular Formula	C <sub>7</sub> H <sub>3</sub> D <sub>2</sub> NO <sub>4</sub>
Molecular Weight	169.13 g/mol
Appearance	White to off-white solid
Purity (HPLC)	≥99%
Isotopic Enrichment	≥99%

Data sourced from MedChemExpress Certificate of Analysis.[3]

## Solubility Data

Quantitative solubility data for **4-Nitrobenzoic acid-d2** is not readily available in the literature. The Safety Data Sheet for the compound explicitly states "Water Solubility: No data available". [4] However, the solubility of its non-deuterated counterpart, 4-Nitrobenzoic acid, has been well-documented. Given that deuterium labeling represents a minor structural modification, the solubility of the d2-variant is expected to be very similar to the non-deuterated form. The following data is for 4-Nitrobenzoic acid and should be used as a close approximation for the deuterated compound.

The solubility of 4-nitrobenzoic acid is influenced by solvent polarity, temperature, and pH.[5] Its solubility is generally low in non-polar solvents and higher in polar organic solvents.[5] Solubility in aqueous solutions increases with temperature and in basic conditions due to the deprotonation of the carboxylic acid group.[5]

Solvent	Solubility
Water	1 g in 2380 mL (approx. 0.42 g/L).[6] Insoluble in cold water.[6] Less than 0.1 g/100 mL at 26 °C.[7]
Hot Water	Soluble[6]
Methanol	1 g in 12 mL (approx. 83.3 g/L)[6]
Ethanol	1 g in 110 mL (approx. 9.1 g/L)[6]
Acetone	1 g in 20 mL (approx. 50 g/L)[6]
Chloroform	1 g in 150 mL (approx. 6.7 g/L)[6]
Ether	1 g in 45 mL (approx. 22.2 g/L)[6]
Benzene	Slightly soluble[6]
Carbon Disulfide	Slightly soluble[6]
Petroleum Ether	Insoluble[6]
DMSO	100 mg/mL (requires sonication)[2]

# Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for determining the solubility of a solid organic compound like **4-Nitrobenzoic acid-d2**. These protocols are based on standard laboratory practices for solubility testing.[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Protocol 1: Qualitative Solubility Assessment

This method provides a rapid determination of a compound's solubility class.

Materials:

- Test compound (**4-Nitrobenzoic acid-d2**)
- Small test tubes
- Spatula
- Vortex mixer
- Solvents: Deionized water, 5% NaOH (aq), 5% NaHCO<sub>3</sub> (aq), 5% HCl (aq), Diethyl ether, Concentrated H<sub>2</sub>SO<sub>4</sub>.

Procedure:

- Initial Solvent Test (Water):
  1. Place approximately 25 mg of the test compound into a small test tube.[\[9\]](#)
  2. Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.  
[\[9\]](#)
  3. Observe if the compound dissolves completely. If it dissolves, the compound is water-soluble. Proceed to test solubility in a non-polar solvent like diethyl ether.[\[9\]](#)
  4. If the compound does not dissolve, it is water-insoluble. Proceed to the acid/base solubility tests.
- Acid/Base Solubility Tests (for water-insoluble compounds):

1. In separate test tubes, place approximately 25 mg of the compound.
  2. To the first tube, add 0.75 mL of 5% NaOH solution in portions, shaking well.<sup>[9]</sup> If it dissolves, the compound is a weak or strong acid.
  3. If soluble in NaOH, test a fresh sample with 5% NaHCO<sub>3</sub> solution.<sup>[9]</sup> Solubility in NaHCO<sub>3</sub> indicates a strong acid (like a carboxylic acid).<sup>[9]</sup>
  4. If the compound is insoluble in NaOH, test its solubility in 5% HCl solution.<sup>[9]</sup> Solubility in HCl indicates the presence of a basic functional group (e.g., an amine).<sup>[9]</sup>
- Sulfuric Acid Test:
    1. If the compound is insoluble in water, dilute acid, and dilute base, test its solubility in cold, concentrated sulfuric acid.
    2. Solubility in concentrated H<sub>2</sub>SO<sub>4</sub> suggests the presence of a neutral compound containing oxygen, nitrogen, or sulfur, or a compound that can be sulfonated.

## Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

- Test compound (**4-Nitrobenzoic acid-d2**)
- Chosen solvent (e.g., water, buffer, ethanol)
- Scintillation vials or small flasks with screw caps
- Analytical balance
- Shaker or orbital incubator set to a constant temperature
- Centrifuge

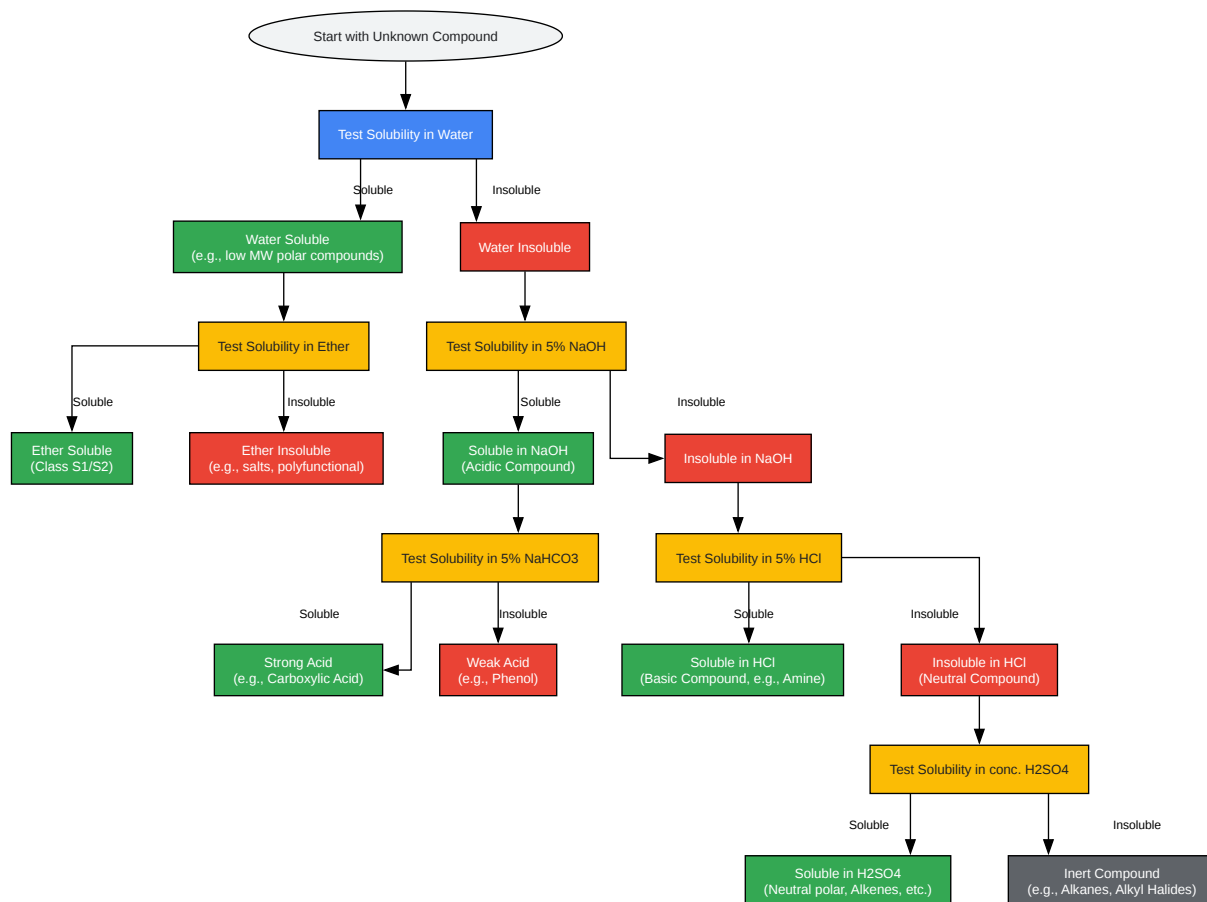
- Syringe filters (e.g., 0.22  $\mu\text{m}$  PTFE or PVDF)
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
- Volumetric flasks and pipettes for standard preparation

#### Procedure:

- **Sample Preparation:** Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
- **Equilibration:** Seal the vials and place them in a shaker at a constant temperature (e.g., 25  $^{\circ}\text{C}$  or 37  $^{\circ}\text{C}$ ). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.
- **Phase Separation:** After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.
- **Sample Extraction and Dilution:** Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter into a clean vial. Dilute the filtered solution with a known volume of the solvent to bring the concentration within the analytical instrument's linear range.
- **Quantification:** Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.
- **Calculation:** Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

## Logical Workflow for Solubility Classification

The following diagram illustrates a systematic approach to classifying an organic compound based on its solubility in a series of solvents. This workflow is a visual representation of the logic described in the qualitative experimental protocol.



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Caption: A flowchart for the systematic classification of organic compounds based on solubility.

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